molecular formula C25H26O5 B1672767 Flemingin A CAS No. 18296-58-7

Flemingin A

Número de catálogo: B1672767
Número CAS: 18296-58-7
Peso molecular: 406.5 g/mol
Clave InChI: TWPVTOUKFXVBKI-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flemingin A is a bioactive flavonoid derivative isolated from Flemingia grahamiana (Fabaceae family), a plant renowned for its medicinal properties. It exhibits significant cytotoxic activity against breast cancer cell lines, particularly MCF-7, with an IC50 of 8.9 µM .

Propiedades

Número CAS

18296-58-7

Fórmula molecular

C25H26O5

Peso molecular

406.5 g/mol

Nombre IUPAC

(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H26O5/c1-16(2)7-6-13-25(3)14-12-18-23(29)19(15-22(28)24(18)30-25)21(27)11-10-17-8-4-5-9-20(17)26/h4-5,7-12,14-15,26,28-29H,6,13H2,1-3H3/b11-10+

Clave InChI

TWPVTOUKFXVBKI-ZHACJKMWSA-N

SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=CC=CC=C3O)O)C)C

SMILES isomérico

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=CC=CC=C3O)O)C)C

SMILES canónico

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=CC=CC=C3O)O)C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Flemingin A

Origen del producto

United States

Comparación Con Compuestos Similares

Flemingin A vs. Flemingin C

Structural and Functional Contrasts :

  • Cytotoxicity : Flemingin C (IC50 = 7.6 µM against MCF-7) demonstrates marginally higher potency than Flemingin A (IC50 = 8.9 µM) .
  • Antioxidant Activity: Flemingin C exhibits robust radical-scavenging capacity via DPPH assays, converting p-dihydroxycoumarone to quinones, a mechanism absent in Flemingin A . This divergence suggests structural differences, such as hydroxyl group positioning or redox-active moieties in Flemingin C.

Table 1: Pharmacological Comparison of Flemingin A and C

Compound IC50 (MCF-7) Antioxidant Activity Key Structural Inference
Flemingin A 8.9 µM Low Lacks redox-active groups
Flemingin C 7.6 µM High (DPPH assay) Contains quinone-forming groups

Flemingin A vs. Flemingin Q and 3-Hydroxyflemingin A

Species-Specific Analogs :

  • Flemingin Q : Isolated from F. macrophylla, this compound shows broad-spectrum activity against 4T1, T47D, and HeLa cells. Its enhanced activity over Flemingin A may stem from additional hydroxylation or prenylation .
  • 3-Hydroxyflemingin A : A hydroxylated derivative from F. macrophylla, this compound retains cytotoxicity but with unquantified potency differences, highlighting the role of hydroxyl groups in modulating bioactivity .

Table 2: Cross-Species Comparison of Flemingia-Derived Compounds

Compound Source Plant Target Cell Lines Structural Features
Flemingin A F. grahamiana MCF-7 Likely prenylated flavone
Flemingin Q F. macrophylla 4T1, T47D, HeLa Modified prenyl/hydroxyl groups
3-Hydroxyflemingin A F. macrophylla Undefined cancer cells Hydroxylation at C-3 position

Comparison with Non-Flemingia Flavonoids

  • Genistein Derivatives: Compounds like 7-(3,3-dimethylallyl)genistein, isolated alongside Flemingin A, share a prenylated isoflavone structure.
  • Flemilineatins A and B: From F. lineata, these flavonoids inhibit HeLa cells but lack reported data on breast cancer models, suggesting tissue-specific efficacy variations .

Mechanistic and Structural Implications

  • Prenylation : Prenyl groups in Flemingin A and analogs likely enhance cellular uptake and interaction with hydrophobic targets (e.g., kinase enzymes), increasing cytotoxicity but reducing water solubility .
  • Hydroxylation Patterns : Flemingin C’s antioxidant activity correlates with ortho-dihydroxy groups enabling redox cycling, whereas Flemingin A’s lack of such groups prioritizes cytotoxic over antioxidant effects .
  • Species-Dependent Modifications: Flemingia species produce distinct analogs (e.g., flemingin Q vs. A), underscoring the influence of genetic and enzymatic factors on flavonoid diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flemingin A
Reactant of Route 2
Flemingin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.